(2-Methoxypyridin-3-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized through cyclocondensation reactions . For instance, trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines were synthesized by reacting (benzo[d]thiazolyl)guanidine with either 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of new pyridine derivatives, including those related to the specified compound, found variable and modest activity against investigated strains of bacteria and fungi. The research involved the synthesis of amide derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, further exploring their structural and antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Applications
- Another study identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds, closely related to the queried compound, as new anti-mycobacterial chemotypes. The compounds demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity, highlighting their promise as therapeutic agents (Pancholia et al., 2016).
Structural Analysis and Crystallography
- The crystal structure of an adduct comprising components structurally related to the queried compound has been analyzed, revealing significant details about the molecular configuration and intermolecular interactions. This research provides insights into the structural basis for the biological activities of similar compounds (Revathi et al., 2015).
Antioxidative Stress Properties
- A novel approach for the synthesis of 8-amino-1,4-benzoxazine derivatives, utilizing a starting material with similarities to the queried compound, showed anti-stress oxidative properties. This research highlights the potential therapeutic applications of these compounds in combating oxidative stress (Largeron & Fleury, 1998).
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-28-16-12(4-3-7-23-16)17(27)25-8-10-26(11-9-25)18-24-15-13(19(20,21)22)5-2-6-14(15)29-18/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYXGEDBSDTVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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